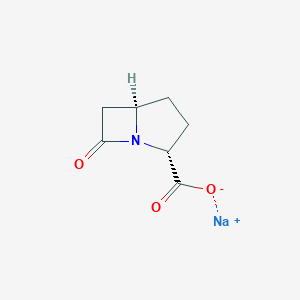
(1,4-Diethylpiperazin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Diethylpiperazin-2-yl)methanamine is a chemical compound that is commonly used in scientific research. It is a derivative of piperazine, which is a heterocyclic organic compound that contains two nitrogen atoms in a six-membered ring. This chemical compound has been used in various research studies due to its unique properties and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (1,4-Diethylpiperazin-2-yl)methanamine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to regulate certain neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
(1,4-Diethylpiperazin-2-yl)methanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, promote apoptosis, and have neuroprotective effects. Additionally, this compound has been shown to regulate certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1,4-Diethylpiperazin-2-yl)methanamine in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound has been shown to have potential applications in the field of medicine, which makes it an attractive compound for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects.
Zukünftige Richtungen
There are many future directions for research involving (1,4-Diethylpiperazin-2-yl)methanamine. One area of research could focus on its potential use as a drug delivery system. Additionally, further research could investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Finally, future research could investigate the potential side effects of this compound and its safety profile.
Synthesemethoden
The synthesis of (1,4-Diethylpiperazin-2-yl)methanamine involves the reaction of piperazine with formaldehyde and ethylamine. The reaction takes place under specific conditions, and the resulting product is purified through a series of steps. The synthesis of this compound is relatively straightforward, and it can be produced in large quantities.
Wissenschaftliche Forschungsanwendungen
(1,4-Diethylpiperazin-2-yl)methanamine has been used in various scientific research studies due to its potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells, and it has also been investigated for its potential use as a drug delivery system. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
124257-66-5 |
|---|---|
Produktname |
(1,4-Diethylpiperazin-2-yl)methanamine |
Molekularformel |
C9H21N3 |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
(1,4-diethylpiperazin-2-yl)methanamine |
InChI |
InChI=1S/C9H21N3/c1-3-11-5-6-12(4-2)9(7-10)8-11/h9H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
PFKFEPBMWIMCAD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(C1)CN)CC |
Kanonische SMILES |
CCN1CCN(C(C1)CN)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
